1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE
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Overview
Description
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is regio- and chemoselective, producing the desired pyrazolo[1,5-a]pyrimidine derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of automated synthesis platforms can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. It has shown activity against various cancer cell lines, including HeLa and A549 cells.
Pharmacology: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Biology: Research into its mechanism of action can provide insights into cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. For instance, it has been shown to induce cell apoptosis and cause G1-phase arrest in the cell division cycle . This suggests that the compound may interfere with key regulatory pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also feature a piperazine moiety and have shown potent anticancer activity.
tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate: This compound shares the piperazine structure and is used in various synthetic applications.
Uniqueness
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE is unique due to its specific pyrazolo[1,5-a]pyrimidine core, which imparts distinct biological activity. Its ability to induce apoptosis and cell cycle arrest sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-5-25-11-13-26(14-12-25)20-15-19(22(2,3)4)24-21-18(16-23-27(20)21)17-9-7-6-8-10-17/h6-10,15-16H,5,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBENFEBOWMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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